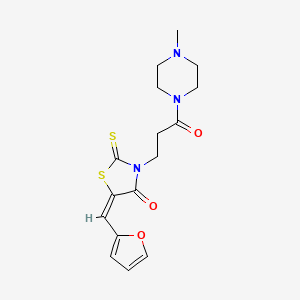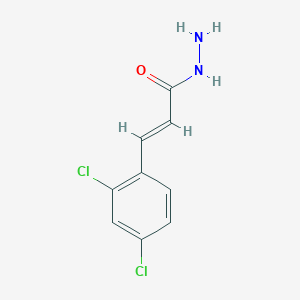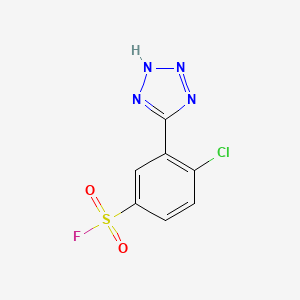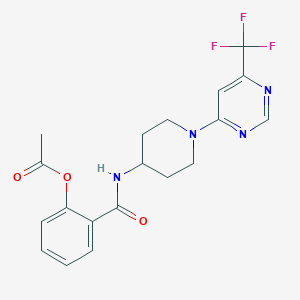
2-((1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with other substances .Scientific Research Applications
Microwave Assisted Synthesis and Biological Activities
- Antibacterial Activity of Piperidine Containing Pyrimidine Derivatives : Research by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their significant antibacterial activity. This research emphasizes the potential of such compounds in developing new antibacterial agents, which could be relevant to the compound due to structural similarities. Read more.
Novel Compounds for Anticancer and Anti-Inflammatory Applications
- Pyrazolopyrimidines Derivatives as Anticancer Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives evaluated for their anticancer and anti-5-lipoxygenase activities. These findings indicate the potential therapeutic applications of pyrimidine derivatives in cancer treatment and inflammation control. Read more.
Analgesic and Ulcerogenic Activities
- Analgesic Activity of Novel Pyrimidine Derivatives : A study by Chaudhary et al. (2012) reported on the microwave-assisted synthesis of novel pyrimidine derivatives and their investigation for analgesic and ulcerogenic activities. This research underscores the relevance of pyrimidine derivatives in developing pain management solutions with minimal side effects. Read more.
Antimicrobial Activities
- Antimicrobial Activity of Tricyclic Compounds : Mittal, Sarode, and Vidyasagar (2011) synthesized and evaluated the antimicrobial activity of substituted tricyclic compounds, including pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines. Their work contributes to the understanding of the antimicrobial potential of these compounds. Read more.
Mechanism of Action
Target of Action
The compound contains a pyrimidine moiety , which is known to exhibit a wide range of pharmacological activities and is often employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Compounds containing a pyrimidine moiety are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting their biological activity.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes, including dna synthesis, signal transduction, and cellular metabolism .
Result of Action
Pyrimidine derivatives are known to have diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Safety and Hazards
Properties
IUPAC Name |
[2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c1-12(27)29-15-5-3-2-4-14(15)18(28)25-13-6-8-26(9-7-13)17-10-16(19(20,21)22)23-11-24-17/h2-5,10-11,13H,6-9H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPWPRGLCAQUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2826810.png)


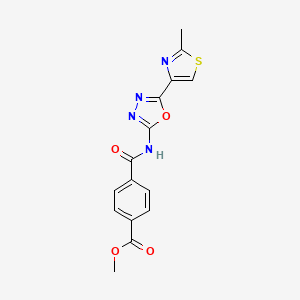

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)
![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)
